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Compound of Interest

Compound Name: Apimostinel

Cat. No.: B605535 Get Quote

An in-depth analysis of the safety and tolerability profile of Apimostinel (GATE-202, formerly

NRX-1074), a novel N-methyl-D-aspartate (NMDA) receptor modulator, in human studies. This

guide provides a comparative overview with other NMDA receptor modulators, supported by

available clinical trial data and detailed experimental methodologies.

Apimostinel has emerged as a promising investigational antidepressant with a distinct

mechanism of action. As a positive allosteric modulator of the NMDA receptor, it offers a

differentiated approach to treating major depressive disorder (MDD) compared to traditional

antidepressants and even other NMDA receptor modulators like ketamine. A key focus of its

clinical development has been its safety and tolerability profile, particularly the absence of

psychotomimetic and dissociative effects commonly associated with NMDA receptor

antagonists.

Comparative Safety and Tolerability Profile
Clinical trial data for Apimostinel and its comparators—Rapastinel (GLYX-13), Zelquistinel

(GATE-251), and the NMDA receptor antagonist Ketamine—are summarized below. The data

highlights the favorable safety profile of the newer generation of NMDA receptor positive

allosteric modulators.
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Feature
Apimostinel
(NRX-1074)

Rapastinel
(GLYX-13)

Zelquistinel
(GATE-251)

Ketamine

Psychotomimetic

/Dissociative

Effects

Not observed in

Phase 1 and 2a

trials[1][2]

Not observed in

Phase 3 trials[1]

[3][4]

Not observed in

Phase 1 trial

Commonly

reported

General

Tolerability

Generally safe

and well-

tolerated

Well-tolerated,

similar to

placebo

Well-tolerated

with few

treatment-related

adverse events

Associated with

multiple adverse

events

Most Common

Adverse Events

Data not yet

publicly available

in detail

Data not yet

publicly available

in detail

Headache,

lumbar puncture

syndrome,

disturbance in

attention (from a

Phase 1 trial in

healthy

volunteers)

Drowsiness,

dizziness, poor

coordination,

blurred vision,

feeling strange or

unreal, nausea,

cardiovascular

effects (e.g.,

hypertension)

Discontinuation

due to Adverse

Events

No patients

dropped out due

to adverse

events in a

Phase 2a study

Information not

available

Information not

available

Low rates

reported in

clinical trials

Detailed Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the safety and

tolerability data. Below are summaries of the experimental protocols for key studies of

Apimostinel and its comparators.

Apimostinel (NRX-1074) Phase 1 and Phase 2a Trials
A Phase 1 biomarker and multiple ascending dose study in 40 healthy volunteers evaluated

single doses (up to 25 mg) and multiple ascending doses (1, 5, and 10 mg) of intravenous
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Apimostinel. The study assessed safety, tolerability, pharmacokinetics, and

pharmacodynamics using electroencephalogram (EEG) measures.

A completed Phase 2a trial (NCT02067333) was a randomized, double-blind, placebo-

controlled, single-dose study in patients with MDD. The primary objective was to evaluate the

efficacy of a single intravenous dose of Apimostinel in reducing depressive symptoms. Safety

and tolerability were key secondary endpoints, monitored through the collection of adverse

events, vital signs, and clinical laboratory tests.

Rapastinel (GLYX-13) Phase 3 Trials (RAP-MD-01, RAP-
MD-02, RAP-MD-03)
These were randomized, double-blind, placebo-controlled, multicenter studies evaluating the

efficacy, safety, and tolerability of adjunctive intravenous Rapastinel in patients with MDD who

had an inadequate response to monotherapy.

Patient Population: Adults (18-65 years) with a diagnosis of MDD.

Intervention: Weekly intravenous injections of Rapastinel (225 mg or 450 mg) or placebo, in

addition to their ongoing antidepressant therapy.

Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating

Scale (MADRS) total score.

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs,

electrocardiograms (ECGs), and clinical laboratory values. The Clinician-Administered

Dissociative States Scale (CADSS) and the Brief Psychiatric Rating Scale (BPRS) were

used to assess for psychotomimetic and dissociative effects.

Zelquistinel (GATE-251) Phase 1 and Phase 2 Trials
A Phase 1, single ascending dose study was conducted in healthy volunteers to evaluate the

safety, pharmacokinetics, and EEG effects of oral Zelquistinel.

A Phase 2 trial (NCT03586427) was an exploratory study of once-weekly oral Zelquistinel in

patients with MDD. Another Phase 2 study (NCT06547489) is a randomized, double-blind,
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placebo-controlled trial designed to evaluate the efficacy and safety of a 6 mg weekly oral dose

of Zelquistinel over six weeks in adults with MDD.

Patient Population: Adults with MDD.

Intervention: Once-weekly oral tablet of Zelquistinel or placebo.

Primary Endpoint: Change in depression rating scales from baseline.

Safety Assessments: Collection of adverse events, clinical laboratory tests, vital signs, and

ECGs.

Signaling Pathways and Experimental Workflows
Apimostinel's Mechanism of Action: NMDA Receptor
Modulation
Apimostinel acts as a positive allosteric modulator at a unique site on the NMDA receptor,

independent of the glycine co-agonist site. This modulation is thought to enhance NMDA

receptor function, leading to downstream effects that promote neuroplasticity.
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Apimostinel Action

Downstream Signaling Cascade

Apimostinel NMDA Receptor
(Positive Allosteric Modulation) Increased Ca2+ Influx

mTOR Pathway Activation

ERK Pathway Activation

Increased BDNF
Expression & Release

Enhanced Synaptic Plasticity
(LTP)

Screening Period
(Up to 4 weeks)

- Informed Consent
- Inclusion/Exclusion Criteria

- Baseline Assessments

Randomization
(1:1)

Treatment Day
(Single IV Infusion)

Drug

Placebo

Placebo

Follow-up Period
(e.g., 7-14 days)

- Efficacy Assessments (MADRS)
- Safety Monitoring (AEs, Vitals)

Data Analysis
- Primary Efficacy Endpoint

- Safety and Tolerability
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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